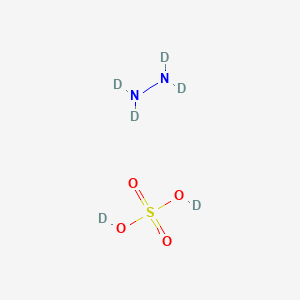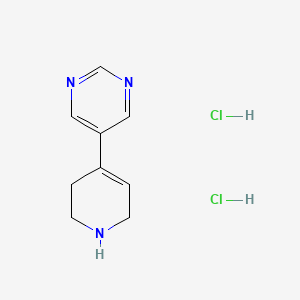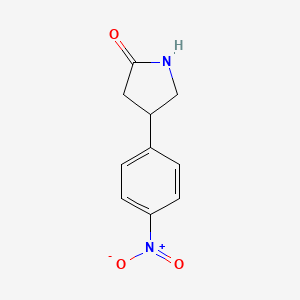
4-(4-硝基苯基)吡咯烷-2-酮
描述
“4-(4-Nitrophenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 22482-47-9 . It has a molecular weight of 206.2 . The IUPAC name for this compound is 4-(4-nitrophenyl)-2-pyrrolidinone . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including “4-(4-Nitrophenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a copper-catalyzed annulation of oxime acetates and α-amino acid ester derivatives provides 4-pyrrolin-2-ones .Molecular Structure Analysis
The InChI code for “4-(4-Nitrophenyl)pyrrolidin-2-one” is 1S/C10H10N2O3/c13-10-5-8(6-11-10)7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“4-(4-Nitrophenyl)pyrrolidin-2-one” is a powder that is stored at room temperature . It has a molecular weight of 206.2 .科学研究应用
化学反应和合成
4-(4-硝基苯基)吡咯烷-2-酮已被研究其参与各种化学反应,特别是在复杂化合物的合成中。例如,它已被用于与芳香醛的缩合反应中,导致形成5-芳基亚基-1-(4-硝基苯基)吡咯烯-2-酮盐酸盐 (Sibiryakova et al., 2006)。另一项研究专注于利用1-(4-硝基苯基)吡咯烷的生长和表征,展示了其在晶体学中的实用性 (Nirosha et al., 2015)。
有机和生物有机化学
在有机和生物有机化学中,已经探索了4-(4-硝基苯基)吡咯烷-2-酮的衍生物。已研究了5'-苯基螺[吲哚-3,2'-吡咯烷]-2-酮衍生物的合成和晶体结构,以及它们在生物学和药理学中的相关性 (Sundar et al., 2011)。这些衍生物以其抗微生物和抗肿瘤性质以及在某些生物受体中的抑制剂作用而闻名。
催化和材料科学
在催化和材料科学中,该化合物已被用于各种应用。例如,吡咯烷衍生物,包括4-(4-硝基苯基)吡咯烷-2-酮,已被用作有机催化剂,用于环己酮与硝基烯烃的迈克尔加成反应,展示了高效性和立体选择性 (Miao & Wang, 2008)。另一项研究涉及基于1-(4-硝基苯基)-2,5-二(2-噻吩基)-1H-吡咯的共聚物的电化学合成和表征,展示了其在电子应用中的潜力 (Variş et al., 2007)。
光物理学和光化学
该化合物也是光物理学和光化学研究的对象。利用瞬态吸收光谱技术研究了相关化合物1-(对硝基苯基)-2-(羟甲基)吡咯烷的激发态,为这些态在各种溶剂中的超快动力学提供了见解 (Ghosh & Palit, 2012)。
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
未来方向
作用机制
Target of Action
Pyrrolidine derivatives, which include 4-(4-nitrophenyl)pyrrolidin-2-one, are known to interact with a variety of biological targets .
Mode of Action
It is known that the pyrrolidine ring, a common feature in this class of compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidin-2-one derivatives exhibit diverse biological activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
4-(4-Nitrophenyl)pyrrolidin-2-one plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as protoporphyrinogen oxidase, which is involved in the biosynthesis of heme. The interaction between 4-(4-Nitrophenyl)pyrrolidin-2-one and protoporphyrinogen oxidase results in the inhibition of the enzyme’s activity, leading to the accumulation of protoporphyrinogen and subsequent disruption of heme biosynthesis . Additionally, 4-(4-Nitrophenyl)pyrrolidin-2-one has been shown to interact with other biomolecules, such as transport proteins and receptors, affecting their function and activity.
Cellular Effects
The effects of 4-(4-Nitrophenyl)pyrrolidin-2-one on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(4-Nitrophenyl)pyrrolidin-2-one has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of action of 4-(4-Nitrophenyl)pyrrolidin-2-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of protoporphyrinogen oxidase, inhibiting its activity and preventing the conversion of protoporphyrinogen to protoporphyrin . Additionally, 4-(4-Nitrophenyl)pyrrolidin-2-one can interact with other enzymes and proteins, leading to their inhibition or activation. These interactions result in changes in cellular processes and gene expression, ultimately affecting cell function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Nitrophenyl)pyrrolidin-2-one change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to 4-(4-Nitrophenyl)pyrrolidin-2-one has been shown to affect cellular function by altering cell signaling pathways, gene expression, and metabolism. These changes can result in adaptive responses or cellular toxicity, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 4-(4-Nitrophenyl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, 4-(4-Nitrophenyl)pyrrolidin-2-one can cause significant changes in cell signaling pathways, gene expression, and metabolic processes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of 4-(4-Nitrophenyl)pyrrolidin-2-one can lead to toxic or adverse effects, such as cellular toxicity, organ damage, and systemic toxicity in animal models.
Metabolic Pathways
4-(4-Nitrophenyl)pyrrolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conversion to metabolites . The interaction of 4-(4-Nitrophenyl)pyrrolidin-2-one with metabolic enzymes can affect the levels of metabolites and alter metabolic flux, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 4-(4-Nitrophenyl)pyrrolidin-2-one within cells and tissues are mediated by transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters, which facilitate its uptake and distribution within cells . Additionally, 4-(4-Nitrophenyl)pyrrolidin-2-one can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments. These interactions influence the compound’s activity and function within cells and tissues.
Subcellular Localization
The subcellular localization of 4-(4-Nitrophenyl)pyrrolidin-2-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with targeting signals and binding proteins . The subcellular localization of 4-(4-Nitrophenyl)pyrrolidin-2-one affects its activity and function, as it can interact with different biomolecules and participate in various cellular processes within specific compartments.
属性
IUPAC Name |
4-(4-nitrophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-5-8(6-11-10)7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSONBFTQBLUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857271 | |
| Record name | 4-(4-Nitrophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22482-47-9 | |
| Record name | 4-(4-Nitrophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



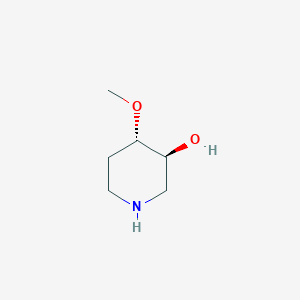

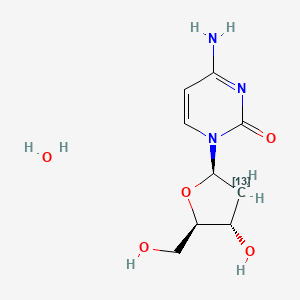

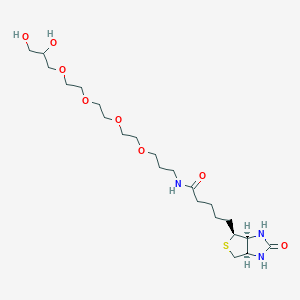




![Ethyl 2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1433892.png)
